molecular formula C9H9BrO2 B102894 1-(5-Bromo-2-hydroxyphenyl)propan-1-one CAS No. 17764-93-1

1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Cat. No. B102894
CAS RN: 17764-93-1
M. Wt: 229.07 g/mol
InChI Key: NDXLYRKTHTZXRC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)propan-1-one is a chemical compound that is part of a broader class of organic molecules which often serve as intermediates in the synthesis of various pharmaceuticals and natural products. The presence of a bromine atom and a hydroxyl group on the aromatic ring makes it a versatile precursor for further chemical modifications.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored in several studies. For instance, a chemoenzymatic strategy was developed to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . Another study focused on the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a building block for natural products, and its chiral characterization . Additionally, the synthesis of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was achieved through cyclocondensation, demonstrating the potential for creating complex structures from simpler bromophenyl precursors .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related compounds. For example, the crystal structure of C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was elucidated, revealing a triclinic system with a chair conformation . Similarly, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed to be monoclinic with specific cell parameters .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds allows for various chemical transformations. The studies provided do not directly address the chemical reactions of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, but they do provide insights into the reactivity of structurally related compounds. For instance, the synthesis of different bromophenyl derivatives involves reactions such as biotransamination , cyclocondensation , and refluxing with acyl donors .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their functional groups. The presence of a bromine atom generally increases the molecular weight and density, while the hydroxyl group can form hydrogen bonds, affecting the compound's solubility and boiling point. The crystallographic studies provide detailed information on the cell parameters and space groups, which are crucial for understanding the solid-state properties of these compounds .

Scientific Research Applications

  • Application Summary : “1-(5-Bromo-2-hydroxyphenyl)propan-1-one” has been synthesized and used in antimicrobial studies . It has been used to create a new ligand, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione, which has been used to synthesize transition metal complexes .
  • Methods of Application/Experimental Procedures : The ligand was synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The transition metal complexes were then synthesized from this ligand . The synthesized 1,3-dione and their transition metal complexes were characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA . Solution conductivity, Magnetic susceptibility and Antimicrobial screenings were also studied using Resazurin 96 well plate method .
  • Results/Outcomes : The transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .

Safety And Hazards

The safety data for 1-(5-Bromo-2-hydroxyphenyl)propan-1-one indicates that it may be hazardous. The signal word is “Danger” and it has hazard statements H301-H319 . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLYRKTHTZXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938967
Record name 1-(5-Bromo-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-hydroxyphenyl)propan-1-one

CAS RN

17764-93-1
Record name 1-(5-Bromo-2-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17764-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Bromo-2'-hydroxypropiophenone
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Synthesis routes and methods I

Procedure details

4-Bromophenyl propionate (34 g, 0.15 mmol) and aluminum chloride (44 g, 0.3 mmol) were heated together at 100° C. for 30 mins. The solution became dark and hydrogen chloride gas was evolved. After cooling, the reaction mixture was carefully poured into ice water, and the resulting mixture was extracted with dichloromethane. The organic layer was washed with brine, dried and concentrated to give the residue, which was purified by column chromatography to give 1-(5-bromo-2-hydroxyphenyl)propan-1-one. (20 g, 59%) 1H NMR (CDCl3, 400 MHz): 1.24 (t, 3H), 2.98-3.04 (m, 2H), 6.88 (d, 1H), 7.52 (t, 1H), 7.76 (s, 1H).
Quantity
34 g
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reactant
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44 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

4-Bromophenyl propionate (115 g) (see Preparation 1) and aluminium chloride (150 g) were heated together at approximately 90° C. for 15 minutes. The solution became dark and hydrogen chloride gas was evolved. After cooling the black mass was carefully added to ice and a brown solid formed. The mixture was extracted with dichloromethane. The organic extract was separated, washed with brine, dried (anhydrous magnesium sulphate) and the solvent removed under reduced pressure to yield 1-(5-bromo-2-hydroxyphenyl)propan-1-one (110 g) as a yellow solid.
Quantity
115 g
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reactant
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150 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a stirred mixture of aluminium trichloride (2.5 kg) in dichloromethane (5000 ml) at room temperature was added propanoyl chloride (864 g) over a 5 minute period. The mixture was stirred for 45 minutes at room temperature and then a solution of 4-bromoanisole (875 g) in dichloromethane (1000 ml) was added over 15 minutes. The reaction was heated under reflux for 6 hours then cooled and stirred at room temperature overnight.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
5000 mL
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solvent
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864 g
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reactant
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875 g
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reactant
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Quantity
1000 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Aluminium chloride (3.747 kg) was added to dichloromethane (7.0 l) at room temperature and propionyl chloride (1.297 kg) was then added over a 10 minute period. The mixture was stirred for 45 minutes and then a solution of 4-bromoanisole (1.312 kg) in dichloromethane (0.87 l) was added over a 15 minute period. The mixture was heated under reflux for 6.5 hours and then kept overnight at room temperature. The ice-cooled reaction mixture was quenched by the slow addition of ice (15 kg) over 1.5 hours. The mixture obtained was stirred for 15 minutes, the layers were separated and the aqueous layer extracted with dichloromethane (2×1.0 l). The organic layers were combined and washed with water (2×2.0 l), then two-thirds of the solvent removed by distillation at atmospheric pressure. Methanol (5.63 l) was then added slowly and the distillation continued until a pot temperature of 64° C. and a head temperature of 62° C. was achieved. Water (0.4 l) was added slowly and the mixture was cooled resulting in the precipitation of an off-white solid. Further water (0.4 l) was then added slowly and the precipitated solid granulated at about 10° C. for 2 hours. The solid was then filtered off, washed sparingly with a 6:1 methanol/water mixture and dried under reduced pressure at 50° C. to provide the title compound (1.464 kg).
Quantity
3.747 kg
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
1.297 kg
Type
reactant
Reaction Step Two
Quantity
1.312 kg
Type
reactant
Reaction Step Three
Quantity
0.87 L
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.4 L
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LG Sarbu, CG Hrib, LM Birsa - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the racemic title compound, C14H16BrNO3S2, synthesized from the corresponding ω-bromopropiophenone, the dihedral angle between the plane of the phenol group and that of the …
Number of citations: 12 scripts.iucr.org
HS Shin, BS Park - Tetrahedron, 2023 - Elsevier
Irradiation of 2-bromo-1-(2-hydroxy)phenylalkan-1-ones forms ring-brominated phenyl ketones, where bromine moves from the α-position of the carbonyl to the phenyl ring. The …
Number of citations: 0 www.sciencedirect.com
CN LUNGU, ION SANDU, LG SARBU - bch.ro
The discovery of highly conductive organic charge transfer complexes tetrathiafulvalenes derivatives (TTF) with tetracyano-p-quinodimethane [1, 2] has prompted interest in the …
Number of citations: 2 bch.ro
LG Sarbu, CN Lungu, I Sandu, P Chirita… - REVISTA DE …, 2019 - revistadechimie.ro
Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1, 3-dithiol-2-ylium perchlorates have been synthesized by the heterocondensation of the corresponding 1-(2-…
Number of citations: 3 www.revistadechimie.ro
TM Ibrahim, C Ernst, A Lange, S Hennig… - Drug Design …, 2019 - Taylor & Francis
Introduction Survivin is a nodal protein involved in several cellular pathways. It is a member of the IAP family and an integral component of the chromosomal passenger complex, where …
Number of citations: 8 www.tandfonline.com
LG Sarbu, LG Bahrin - Acta Chem. Iasi, 2013 - chem.uaic.ro
New 1, 3-dithiolium derivatives have been synthesized by heterocyclocondensation of various 3-methylpiperidinyl carbodithioates derived from 2-hydroxypropiophenones. Thus, 1, 3-…
Number of citations: 14 www.chem.uaic.ro
F Belluti, R Perozzo, L Lauciello, F Colizzi… - Journal of medicinal …, 2013 - ACS Publications
Malaria, a disease of worldwide significance, is responsible for over one million deaths annually. The liver-stage of Plasmodium’s life cycle is the first, obligatory, but clinically silent step …
Number of citations: 38 pubs.acs.org
ML BIRSA, MO APOSTU, ION SANDU, AD PANAINTE… - revistadechimie.ro
A new series of 2-(dialkylamino)-1, 3-dithiol-2-ylium cations derived from acetophenones and propiophenones was synthesized by the intramolecular condensation of appropriate …
Number of citations: 4 revistadechimie.ro

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